molecular formula C10H13ClO2 B14679472 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene CAS No. 32378-21-5

1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene

Cat. No.: B14679472
CAS No.: 32378-21-5
M. Wt: 200.66 g/mol
InChI Key: XCVHBSSTKCAWEW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, featuring a chloromethyl group, two methoxy groups, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene typically involves the chloromethylation of 2,5-dimethoxy-4-methylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is often purified through crystallization or distillation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Major Products Formed:

    Substitution: Formation of hydroxymethyl or aminomethyl derivatives.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene is unique due to the presence of both methoxy and chloromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

32378-21-5

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

1-(chloromethyl)-2,5-dimethoxy-4-methylbenzene

InChI

InChI=1S/C10H13ClO2/c1-7-4-10(13-3)8(6-11)5-9(7)12-2/h4-5H,6H2,1-3H3

InChI Key

XCVHBSSTKCAWEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)CCl)OC

Origin of Product

United States

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